molecular formula C17H16INO2 B4152203 4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE

4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE

Cat. No.: B4152203
M. Wt: 393.22 g/mol
InChI Key: OEDCLHKPZZFZSE-UHFFFAOYSA-N
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Description

4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5220(2),?]UNDEC-8-ENE-3,5-DIONE is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common method involves the use of 4-iodobenzyl bromide as a starting material . The reaction conditions often require the presence of a palladium catalyst and specific bases to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as cesium acetate, and alkynes for cyclization reactions . The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield polycyclic fused heterocycles .

Scientific Research Applications

4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Mechanism of Action

The mechanism of action of 4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE involves its interaction with molecular targets in biological systems. The iodine atom in the benzyl group can form halogen bonds with target molecules, influencing their activity. The tricyclic structure of the compound allows it to fit into specific binding sites, modulating the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5220(2),?]UNDEC-8-ENE-3,5-DIONE lies in its combination of a tricyclic core with an iodine-substituted benzyl group

Properties

IUPAC Name

4-[(4-iodophenyl)methyl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO2/c18-13-7-1-10(2-8-13)9-19-16(20)14-11-3-4-12(6-5-11)15(14)17(19)21/h1-4,7-8,11-12,14-15H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDCLHKPZZFZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)CC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
Reactant of Route 2
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4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
Reactant of Route 3
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4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
Reactant of Route 4
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4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
Reactant of Route 5
Reactant of Route 5
4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
Reactant of Route 6
4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE

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